molecular formula C12H24CaN2O4 B12671729 Calcium L-leucinate CAS No. 71720-29-1

Calcium L-leucinate

Cat. No.: B12671729
CAS No.: 71720-29-1
M. Wt: 300.41 g/mol
InChI Key: PHKLZDRZEQKKHO-MDTVQASCSA-L
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Description

Calcium L-leucinate is a calcium salt of L-leucine, an essential amino acid. This compound is known for its role in various biological processes, including protein synthesis and muscle repair. This compound is often used as a dietary supplement to support bone health and muscle function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium L-leucinate can be synthesized through the reaction of L-leucine with calcium hydroxide. The reaction typically involves dissolving L-leucine in water and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then filtered, washed, and dried to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Calcium L-leucinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, although they are less common.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of substituted leucine derivatives.

Scientific Research Applications

Calcium L-leucinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is studied for its role in protein synthesis and muscle metabolism.

    Medicine: this compound is explored for its potential benefits in bone health and muscle repair.

    Industry: It is used in the production of dietary supplements and fortified foods.

Mechanism of Action

The mechanism of action of calcium L-leucinate involves its role in protein synthesis and muscle metabolism. The compound provides a source of calcium and L-leucine, both of which are essential for various cellular processes. Calcium ions play a crucial role in muscle contraction and bone health, while L-leucine is a key amino acid involved in protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Calcium L-threonate: Another calcium salt of an amino acid, used for bone health.

    Calcium L-aspartate: Known for its role in muscle metabolism and energy production.

    Calcium L-lactate: Used as a calcium supplement and in food fortification.

Uniqueness

Calcium L-leucinate is unique due to its specific combination of calcium and L-leucine, making it particularly beneficial for muscle repair and protein synthesis. Its role in both calcium supplementation and amino acid provision sets it apart from other similar compounds.

Properties

CAS No.

71720-29-1

Molecular Formula

C12H24CaN2O4

Molecular Weight

300.41 g/mol

IUPAC Name

calcium;(2S)-2-amino-4-methylpentanoate

InChI

InChI=1S/2C6H13NO2.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4-5H,3,7H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*5-;/m00./s1

InChI Key

PHKLZDRZEQKKHO-MDTVQASCSA-L

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.[Ca+2]

Canonical SMILES

CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.[Ca+2]

Origin of Product

United States

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